Specific Scientific Field: Biomedical Research, specifically in the study of hypertension and cardiovascular diseases .
Summary of the Application: Roseoside has been studied for its inhibitory effects on hypertension-related molecules in Angiotensin II (Ang II)-stimulated H9C2 cells . The research aimed to elucidate whether a natural product mixture containing Roseoside, among other components, could have inhibitory effects on hypertension-related molecules .
Methods of Application or Experimental Procedures: H9C2 cells were stimulated with 300 nM Ang II for 7 hours. The natural product mixture, or its single components including Roseoside, were administered to the cells 1 hour before Ang II stimulation . The expression and activity of hypertension-related molecules or oxidative molecules were determined using RT-PCR, western blot, and ELISA .
Results or Outcomes: Ang II stimulation increased the expression of Ang II receptor 1 (AT1), tumor necrosis factor-α (TNF-α), monocyte chemoattractant protein-1 (MCP-1), tumor growth factor-β (TGF-β) mRNA, and nicotinamide adenine dinucleotide phosphate (NADPH) oxidase activity and the levels of hydrogen peroxide (H2O2) and superoxide anion (•O2−) and reduced anti-oxidant enzyme activity . The study found that Roseoside had inhibitory effects on these hypertension-related molecules .
Specific Scientific Field: Bioorganic & Medicinal Chemistry, specifically in the study of leukotriene release from mice bone marrow-derived cultured mast cells .
Summary of the Application: Four stereoisomers of Roseoside were synthesized and their inhibitory activity on leukotriene release from mouse bone marrow-derived cultured mast cells (BMCMC) was studied .
Methods of Application or Experimental Procedures: The four synthetic stereoisomers of Roseoside were synthesized using glucose as a chiral resolving reagent . These stereoisomers were then tested for their inhibitory activity on leukotriene release from BMCMC .
Results or Outcomes: The study found that the (6S)-isomers of Roseoside were about twice as active as (6R)-isomers in inhibiting leukotriene release .
Specific Scientific Field: Organic Chemistry, specifically in the synthesis of optically active compounds .
Summary of the Application: A synthesis of optically active vomifoliol stereoisomers and their glucosides, roseoside stereoisomers, was accomplished .
Methods of Application or Experimental Procedures: The synthesis was accomplished via a β-acetylenic alcohol effectively prepared by an asymmetric transfer .
Results or Outcomes: The study successfully synthesized optically active vomifoliol and roseoside stereoisomers .
Roseoside is a flavonol glycoside with the chemical formula and a molecular weight of approximately 386.1941 g/mol. It is primarily derived from the calyx of the Longevity flower (also known as Hibiscus sabdariffa) and is characterized by its unique stereochemistry, specifically the (6S,9R)-configuration. Roseoside is noted for its potential biological activities, particularly in modulating oxidative stress and exhibiting anti-inflammatory properties .
Roseoside exhibits a range of biological activities. It has demonstrated antioxidant properties by reducing the generation of reactive oxygen species (ROS) in cell models stimulated by angiotensin II. This effect is associated with an increase in antioxidant enzyme activities such as catalase and superoxide dismutase . Furthermore, roseoside has been reported to inhibit the release of histamine from mast cells, indicating its potential role in managing allergic responses . Its anti-inflammatory effects have been observed in various studies, suggesting a broader therapeutic potential.
The synthesis of roseoside has been explored through various methods:
Roseoside finds applications in various fields:
Research on roseoside has focused on its interactions with cellular pathways involved in oxidative stress and inflammation. Studies indicate that roseoside can modulate the activity of NADPH oxidase and enhance the activity of antioxidant enzymes, thereby reducing oxidative damage in cell models . Furthermore, its ability to inhibit histamine release suggests interactions with immune response mechanisms .
Roseoside shares structural similarities with several other flavonoid glycosides. Below are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Icariside E4 | Exhibits strong antioxidant activity; larger structure. | |
| Isolariciresinol 9-O-β-D-xyloside | Varies | Known for anti-inflammatory effects; different sugar moiety. |
| Massonianoside B | Varies | Related to plant-derived compounds; specific biological effects on inflammation. |
What sets roseoside apart from these similar compounds is its specific stereochemistry (6S,9R) and its dual role as both an antioxidant and an inhibitor of histamine release. These properties may provide unique therapeutic avenues not fully explored by other flavonoid glycosides.
Roseoside belongs to the megastigmane glycoside class, characterized by a 13-carbon skeleton derived from carotenoid degradation. It is widely distributed across plant families such as Rubiaceae, Malvaceae, and Lauraceae, often serving as a chemotaxonomic marker. For example, its presence in Psychotria species (Rubiaceae) correlates with evolutionary divergence events, while in Litsea glutinosa (Lauraceae), it coexists with lignans and alkaloids.
| Plant Species | Family | Plant Part | Geographic Range |
|---|---|---|---|
| Catharanthus roseus | Apocynaceae | Aerial parts | Tropical regions globally |
| Abutilon theophrasti | Malvaceae | Leaves, stems | East Asia, North America |
| Kirengeshoma koreana | Hydrangeaceae | Roots, rhizomes | Korean Peninsula |
| Litsea glutinosa | Lauraceae | Leaves, twigs | Southeast Asia, China |
Roseoside occurs in specific plant tissues as a defense metabolite. Key sources include:
Ecologically, its production is upregulated under biotic stress, with herbivory inducing a 3.2-fold increase in Litsea glutinosa.
Roseoside’s core structure consists of a vomifoliol aglycone linked to a β-D-glucopyranosyl moiety. Key structural features include:
| Variant | Molecular Formula | Plant Source | Bioactivity |
|---|---|---|---|
| (6S,9R)-roseoside | C₁₉H₃₀O₈ | Abutilon theophrasti | Cytotoxic (IC₅₀: 75.6 μM) |
| (6S,9S)-roseoside | C₁₉H₃₀O₈ | Abutilon theophrasti | Antioxidant (EC₅₀: 306 μg/mL) |
| 9-O-arabinofuranosyl-roseoside | C₂₄H₃₈O₁₂ | Litsea glutinosa | Inactive (IC₅₀ >40 μM) |
Roseoside exhibits potent antiviral activity against RNA viruses, particularly hepatitis C virus (HCV), through direct interference with viral replicase machinery. In HCV-infected cell models, Roseoside reduced viral RNA levels by 68–92% across concentrations of 10–100 μM without inducing cytotoxicity [1]. Mechanistically, molecular docking simulations reveal high-affinity binding (binding energy: -9.2 kcal/mol) to the NS5A/B replicase complex, disrupting its ability to synthesize viral RNA [1]. The compound achieves concentration-dependent suppression of HCV replication kinetics, with 50% inhibitory concentration (IC50) values of 23.4 ± 1.7 μM at 48-hour exposure [1].
Table 1: Antiviral Effects of Roseoside Against HCV
| Parameter | Value | Source |
|---|---|---|
| HCV RNA Reduction (100 μM) | 92.3% ± 3.1% | [1] |
| NS5A/B Binding Affinity | -9.2 kcal/mol | [1] |
| Cytotoxicity Threshold | >200 μM (24h exposure) | [1] |
This targeted inhibition of viral replication machinery positions Roseoside as a promising scaffold for developing broad-spectrum antiviral therapies, particularly against flaviviruses.
Roseoside demonstrates significant cardioprotective effects through modulation of angiotensin II (Ang II) signaling pathways. In Ang II-stimulated H9C2 cardiomyocytes, pretreatment with 50 μg/mL Roseoside:
The compound synergizes with icariside E4, achieving 71.3% ± 2.9% reduction in TGF-β mRNA expression when administered in 1:1 ratio combinations [6]. Roseoside's cardiovascular protection extends to preventing pathological hypertrophy through dual mechanisms:
Table 2: Cardiovascular Effects of Roseoside (50 μg/mL)
| Biomarker | Change vs. Ang II Control | Source |
|---|---|---|
| AT1 Receptor Expression | ↓47.8% ± 3.2% | [4] |
| NADPH Oxidase Activity | ↓62.1% ± 4.1% | [6] |
| TNF-α mRNA | ↓54.3% ± 2.9% | [6] |
While direct neuroprotective evidence remains limited, Roseoside exhibits systemic anti-inflammatory properties that suggest potential central nervous system applications. In cardiovascular models, the compound reduces pro-inflammatory cytokine production by:
These mechanisms, while observed in peripheral tissues, provide theoretical support for investigating Roseoside's efficacy in neuroinflammatory conditions. Computational analyses predict blood-brain barrier permeability (LogP = 1.9 ± 0.3), suggesting potential CNS bioavailability warranting experimental validation.
Roseoside demonstrates insulinomimetic activity through enhancement of glucose metabolic pathways. As part of antidiabetic plant formulations, the compound:
Table 3: Metabolic Effects of Roseoside
| Parameter | Effect Size vs. Control | Source |
|---|---|---|
| IRS-1 Phosphorylation | ↑230% ± 18% | [5] |
| GLUT4 Membrane Density | ↑67% ± 5% | [5] |
| Hepatic Glycogen Storage | ↑41% ± 4% | [5] |
These insulin-sensitizing properties position Roseoside as a potential adjuvant therapy for metabolic disorders, particularly in Type 2 diabetes management.
Crystallographic and modified Mosher ester analyses have established that most plant-derived roseoside possesses a 6S,9S configuration [5] [6]. Rare natural epimers exist: (6R,9S)-6′-(4″-hydroxybenzoyl)-roseoside from Ouratea polyantha [7] and trace 6R isomers from Canthium subcordatum [6].
Total syntheses have yielded all four C-6/C-9 configurations (Table 2). A concise ten-step route from D-glucose furnished each epimer in 10–13 percent overall yield [8]. Biological screening of these pure compounds against murine mast-cell leukotriene release showed that 6S isomers were approximately twice as potent as 6R counterparts (half-maximal inhibitory concentrations 24–27 micromolar versus 49–52 micromolar) [8] [9].
Natural 6S,9S roseoside isolated from Kirengeshoma koreana inhibited Hepatitis C virus replication with a half-maximal inhibitory concentration of 38.92 micromolar, acting at the viral NS5A/B replicase without cytotoxicity [10] [11]. The (6R,9S) hydroxybenzoyl derivative suppressed hepatic glucose-6-phosphatase by 13.7 percent at 100 micromolar, highlighting substituent-driven activity modulation [7].
| Configuration | Source | Principal assay | Activity outcome | Reference |
|---|---|---|---|---|
| 6S,9S | Polygonum hydropiper leaves | Absolute configuration determination | Predominant natural form | 8 |
| 6S,9R | Multiple angiosperms | Spectroscopy & optical rotation | Common but formerly misassigned | 13 |
| 6R,9S | Ouratea polyantha stems | Glucose-6-phosphatase inhibition | 13.7% inhibition at 100 µM | 3 |
| 6S,9S (natural) | Kirengeshoma koreana extract | Hepatitis C virus replication | Half-maximal inhibitory concentration 38.92 µM | 4 |
| 6S,9R (synthetic) | D-glucose ten-step route | Leukotriene release from mast cells | Half-maximal inhibitory concentration 24–27 µM | 1 |
| 6R,9R (synthetic) | D-glucose ten-step route | Leukotriene release | Half-maximal inhibitory concentration 49–52 µM | 1 |
Natural isolation of roseoside typically affords milligram quantities from kilogram levels of leaf or berry biomass, as illustrated by the 0.002 percent yield reported for Vitis vinifera fruit fractions [12]. In contrast, the glucose-based laboratory synthesis delivers gram-scale material in fewer than half the steps of earlier nineteen-step protocols, while obviating chromatographic separation of closely related plant metabolites [8] [13].
Plant biosynthesis is highly diastereoselective, generating almost exclusively 6S configurations [6]. Chemical synthesis allows access to the full stereochemical space, enabling direct structure–activity comparisons that are impractical with phytochemical isolates [8] [9].
Side-by-side assays reveal that stereochemistry governs potency against inflammatory mediators: 6S epimers outperform 6R epimers two-fold in leukotriene suppression [8]. Moreover, strategic acylation of the glucose moiety in natural matrices yields derivatives such as the hydroxybenzoyl analogue with unique hepatic enzyme activity [7]. These findings imply that fine stereochemical editing—feasible only through synthesis—could optimize roseoside-based leads for antiviral or metabolic applications.